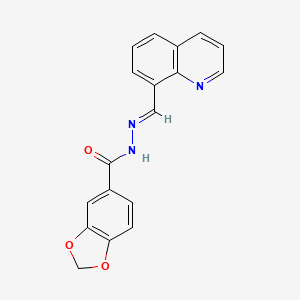![molecular formula C18H30N2O B5536764 4-{4-[(4-乙基-1-哌嗪基)甲基]苯基}-2-甲基-2-丁醇](/img/structure/B5536764.png)
4-{4-[(4-乙基-1-哌嗪基)甲基]苯基}-2-甲基-2-丁醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine derivatives, such as 4-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-2-methyl-2-butanol, have gained attention due to their versatile medicinal and chemical properties. These compounds serve as key building blocks in the synthesis of various heterocyclic compounds and exhibit a wide range of biological activities.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, starting from simple precursors to form the desired piperazine core. A common method includes the nucleophilic substitution reactions where piperazine is reacted with halogenated compounds to introduce side chains or functional groups. Techniques such as cross-coupling reactions also play a crucial role in constructing complex piperazine structures (Girase et al., 2020).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including our compound of interest, is characterized by the presence of a piperazine ring—a six-membered ring containing two nitrogen atoms opposite each other. This structure imparts significant chemical stability and flexibility, allowing for various functional groups to be attached, which can modify the compound's physical and chemical properties (Sikazwe et al., 2009).
Chemical Reactions and Properties
Piperazine derivatives engage in a range of chemical reactions, including alkylation, acylation, and nucleophilic substitution, allowing for further functionalization of the molecule. Their chemical properties are significantly influenced by the substituents attached to the piperazine ring, affecting their reactivity, stability, and interaction with biological targets. These derivatives are known for their ability to act as ligands for various receptors, indicating their potential in therapeutic applications (Sikazwe et al., 2009).
Physical Properties Analysis
The physical properties of piperazine derivatives like solubility, melting point, and boiling point are determined by their molecular structure and functional groups. Generally, these compounds possess moderate to high solubility in organic solvents and water, depending on the nature of the side chains and substituents. Their melting and boiling points can vary widely, influenced by molecular weight and the presence of functional groups capable of forming hydrogen bonds (Caccia, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and stability, are crucial for understanding the behavior of piperazine derivatives in different environments and their interactions with biological systems. The basic nature of the piperazine nitrogen atoms makes these compounds react with acids to form salts, which can affect their solubility and bioavailability. Stability is generally high, though it can be influenced by the nature of the substituents, particularly under specific conditions like extreme pH or high temperatures (Caccia, 2007).
科学研究应用
阿尔茨海默病治疗剂
研究表明,哌嗪衍生物(例如为治疗阿尔茨海默病合成的衍生物)具有显著的潜力。一项研究专注于一系列苯甲酰胺的合成和分子对接,并评估了它们对丁酰胆碱酯酶(阿尔茨海默病治疗的靶点)的酶抑制活性。研究发现,某些衍生物表现出优异的抑制作用,表明这些化合物对阿尔茨海默病具有潜在的治疗效果(Hussain 等,2016 年)(Hussain 等,2016 年)。
抗过敏活性
另一个感兴趣的领域是 1-(芳氧基)-4-(4-芳基哌嗪基)-2-丁醇衍生物的抗过敏潜力。一项研究评估了这些衍生物在大鼠被动足过敏反应 (PFA) 测定中的活性,发现几种衍生物的活性等于或大于母体化合物。这突显了结构修饰在增强抗过敏特性中的重要性(Walsh 等,1990 年)(Walsh 等,1990 年)。
抗疟活性
还探索了与查询化合物结构相关的化合物的抗疟活性。例如,某些哌嗪衍生物在对抗疟疾方面显示出有希望的结果,表明这些结构在开发新的抗疟剂中很重要(Cunico 等,2009 年)(Cunico 等,2009 年)。
二氧化碳捕获
在二氧化碳捕获的背景下,研究了水性哌嗪溶液的降解阻力。哌嗪对热降解和氧化的抵抗力使其成为通过吸收/汽提法捕获 CO2 的有价值的溶剂,展示了哌嗪衍生物在环境科学中的新应用(Freeman 等,2010 年)(Freeman 等,2010 年)。
降压药的合成
对用于降压药的碳-14 标记化合物的合成研究表明哌嗪衍生物在药物化学中的相关性,特别是在开发新的高血压治疗剂方面(Hays,1987 年)(Hays,1987 年)。
作用机制
属性
IUPAC Name |
4-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-2-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-4-19-11-13-20(14-12-19)15-17-7-5-16(6-8-17)9-10-18(2,3)21/h5-8,21H,4,9-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXIZBGSEZHAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(4-Ethyl-1-piperazinyl)methyl]phenyl}-2-methyl-2-butanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-hydroxy-6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-2-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B5536682.png)

![4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5536697.png)
![2-(4-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanamine](/img/structure/B5536701.png)

![1-[(3'-methoxy-4-biphenylyl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5536704.png)
![4-[(dimethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5536719.png)
![2-methoxy-N-phenyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5536732.png)
![4-[(2-chlorobenzyl)oxy]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5536744.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5536756.png)
![4-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5536776.png)
![1-[(4-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5536784.png)
![N-(2,5-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5536796.png)